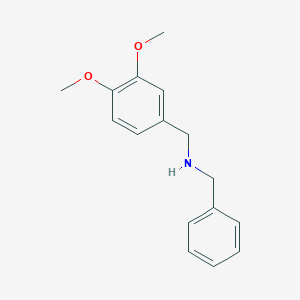

Benzyl-(3,4-dimethoxy-benzyl)-amine

Beschreibung

Overview of the Chemical Class and Structural Context of Substituted Benzylamines

Substituted benzylamines are a class of organic compounds characterized by a benzyl (B1604629) group attached to a nitrogen atom. The general structure allows for a wide array of derivatives through substitution on the aromatic ring, the benzylic carbon, or the nitrogen atom itself. This versatility has made them valuable scaffolds in synthetic and medicinal chemistry.

The subject of this article, Benzyl-(3,4-dimethoxy-benzyl)-amine, possesses a secondary amine where the nitrogen atom is bonded to both a benzyl group and a 3,4-dimethoxybenzyl group. The presence of the two methoxy (B1213986) groups on one of the phenyl rings significantly influences the molecule's electronic properties and steric hindrance, which in turn can affect its reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13174-24-8 |

| Molecular Formula | C₁₆H₁₉NO₂ |

| Molecular Weight | 257.33 g/mol |

Historical Perspective on Related Benzylamine (B48309) and Dimethoxybenzylamine Chemistry in Academic Research

The study of benzylamines has a long history in organic chemistry, with foundational synthesis methods such as the Leuckart reaction and the Gabriel synthesis being established early on. These methods provided access to a wide range of primary amines, which served as crucial intermediates for more complex molecules.

Research into dimethoxy-substituted benzylamines has evolved from this broader context. For instance, the synthesis of related compounds like 3,4-dimethoxybenzylamine (B142225) has been achieved through the reduction of corresponding amides or nitriles. One documented method involves the reduction of 3,4-dimethoxy-benzoic acid cyclooctylamide using lithium aluminum hydride to yield N-cyclooctyl-3,4-dimethoxy-benzylamine. prepchem.com Another approach to synthesizing dimethoxybenzylamines involves the use of m-xylylene dimethyl ether as a starting material. google.com These synthetic strategies highlight the chemical transformations that have been explored over time to create diverse libraries of substituted benzylamines for further investigation.

Contemporary Research Landscape and Potential Relevance in Chemical Biology and Medicinal Chemistry

In recent years, the focus on substituted benzylamines has intensified, particularly within the realms of chemical biology and medicinal chemistry. The structural motif of this compound and its analogues has been identified as a promising scaffold for the development of new therapeutic agents.

Research has indicated that derivatives of this compound exhibit a range of biological activities. For example, some substituted benzylamines have been investigated for their potential as antimicrobial and anticancer agents. Specifically, certain benzylamine derivatives have shown inhibitory activity against various cancer cell lines.

Furthermore, the benzylamine framework is a key component in the design of enzyme inhibitors. Studies on substituted aryl benzylamines have revealed their potential as potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an important target in prostate cancer research. nih.gov The exploration of different substitution patterns on the benzylamine template allows for the fine-tuning of inhibitory activity and selectivity. nih.gov

The contemporary research landscape also includes the synthesis and evaluation of novel benzylamine derivatives with potential antimycobacterial and antimycotic properties. acs.orgopenmedicinalchemistryjournal.com For instance, a 2023 study reported the synthesis of new benzylamine derivatives and their evaluation against Mycobacterium tuberculosis. openmedicinalchemistryjournal.com This ongoing research underscores the continued relevance of this class of compounds in the search for new drugs to combat infectious diseases. The use of substituted benzylamines as building blocks for more complex heterocyclic structures with diverse pharmacological properties is also an active area of investigation.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVDVCSGIUHGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 3,4 Dimethoxy Benzyl Amine and Its Derivatives

Strategies for Carbon-Nitrogen Bond Formation

The construction of the C-N bond is the key step in the synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine. The principal strategies employed are reductive amination and nucleophilic substitution, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.

Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. masterorganicchemistry.com This process typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comias.ac.in This one-pot procedure is efficient for synthesizing secondary and tertiary amines and avoids the over-alkylation often seen in direct alkylation methods. masterorganicchemistry.com

For the synthesis of this compound, two equivalent reductive amination pathways exist:

The reaction of 3,4-dimethoxybenzaldehyde (B141060) with benzylamine (B48309).

The reaction of benzaldehyde (B42025) with 3,4-dimethoxybenzylamine (B142225).

The reaction proceeds via the formation of an N-benzylidene- or N-(3,4-dimethoxybenzylidene) imine intermediate, which is subsequently reduced. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comresearchgate.net NaBH₃CN is particularly useful as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Recent studies have explored various catalytic systems to enhance the efficiency and environmental friendliness of reductive amination. For instance, cobalt-containing composites have been used as catalysts for the amination of aromatic aldehydes with benzylamine under hydrogen pressure, achieving high yields of the target secondary amines. mdpi.com Another approach utilizes a recyclable iron-based Lewis catalyst to promote imine formation, followed by reduction with NaBH₄. researchgate.net

| Reactants | Reducing Agent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes + Benzylamine | Sodium Borohydride (NaBH₄) in [Et₃NH][HSO₄] | Ionic liquid as reaction medium | Excellent | researchgate.net |

| p-Methoxybenzaldehyde + Benzylamine | H₂ on Co-containing composites | 100 bar H₂, 100 °C | 72–96% | mdpi.com |

| Aldehydes/Ketones + Amines | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imine intermediate | High | masterorganicchemistry.com |

| Benzaldehyde + Ammonia | Raney Ni, Ni/SiO₂, Ru/C, or Ru/Al₂O₃ | Slurry reactor, solvent-free | Variable, focus on maximizing benzylamine | researchgate.net |

Nucleophilic substitution provides a direct route for C-N bond formation by reacting an amine with an alkyl halide. To synthesize this compound, this can be achieved by reacting benzylamine with a 3,4-dimethoxybenzyl halide or by reacting 3,4-dimethoxybenzylamine with a benzyl (B1604629) halide (e.g., benzyl bromide or chloride).

This S_N2 reaction typically requires a base to neutralize the hydrogen halide formed during the reaction and a suitable solvent. For example, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines involves a step where 4-(benzyloxy)benzylamines are reacted with 4-chloroquinolines under basic conditions (DIPEA) in DMSO at elevated temperatures. nih.gov While this example involves an aromatic substitution on the quinoline ring, the principle of using an amine as a nucleophile to displace a halide is fundamental.

A significant challenge with using primary amines in nucleophilic substitution is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired secondary amine.

Beyond classical methods, modern organic synthesis offers advanced strategies for constructing C-N bonds and complex amine frameworks. While not always applied directly to a simple target like this compound, these methods are crucial for synthesizing more complex derivatives and related structures.

Cycloaddition Reactions: Rhodium-catalyzed [3 + 2 + 1] cycloaddition reactions of yne-vinylcyclopropanes and carbon monoxide have been used to construct the core structures of complex alkaloids containing amine functionalities. nih.gov Similarly, sequential addition/elimination/annulation reactions of 4-pentynones with benzylamine can produce polysubstituted pyrroles, demonstrating a cascade approach to building heterocyclic amines. researchgate.net

Coupling Reactions: Metal-free deaminative coupling reactions have been developed where a primary amine on a benzylamine is converted in situ into a leaving group and then coupled with an arylboronic acid to form a new C-C bond, producing diarylmethanes. While this forges a C-C bond, it highlights advanced transformations of the benzylamine moiety. More directly related to C-N bond formation, rhodium-catalyzed oxidative coupling of benzamides with alkynes can produce polycyclic amides through C-H activation. snnu.edu.cn These cutting-edge techniques expand the toolkit for synthesizing complex molecules centered around benzylamine structures.

Synthesis of Key Precursors and Building Blocks

The availability of high-quality starting materials is paramount for an efficient synthesis. The key precursors for this compound are 3,4-dimethoxybenzylamine and appropriately substituted benzyl halides or aldehydes.

3,4-Dimethoxybenzylamine is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. biosynth.com Several synthetic routes are available for its preparation.

An alternative route starts with 3,4-dimethoxyphenylacetonitrile, which is reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

| Starting Material | Key Intermediates | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxybenzyl chloride | 3,4-Dimethoxybenzyl cyanide | 1. NaCN or KCN 2. H₂, Raney Ni or Pd/C, NH₃ | High overall yield (≥86%). Suitable for industrial scale. | google.com |

| 3,4-Dimethoxyphenylacetonitrile | - | LiAlH₄ or Catalytic Hydrogenation (Raney Ni) | Utilizes nitrile reduction. Requires handling of hazardous reagents like LiAlH₄ or cyanide precursors. |

Substituted benzyl halides and benzaldehydes are fundamental building blocks in organic synthesis.

Substituted Benzyl Halides: These compounds are often prepared from the corresponding substituted toluenes or benzyl alcohols. For instance, a method for preparing benzyl halides involves the reaction of a substituted toluene (B28343) with a halogen acid and a peroxide under LED light illumination, which is presented as a green chemistry approach. google.com Another route involves the treatment of substituted benzyl alcohols with reagents like thionyl chloride (SOCl₂) or tosyl chloride to convert the hydroxyl group into a better leaving group, facilitating its conversion to a halide. researchgate.netorganic-chemistry.org

Substituted Benzaldehydes: The synthesis of functionalized benzaldehydes can be achieved through various methods. One-pot procedures have been developed that involve the reduction of Weinreb amides to a stable hemiaminal intermediate, which then undergoes a cross-coupling reaction with organometallic reagents to yield a variety of substituted benzaldehydes. acs.orgrug.nlnih.gov Another strategy involves the formylation of alkoxy-substituted benzenes, such as converting methylenedioxybenzene into heliotropin (3,4-methylenedioxybenzaldehyde), a process with broad commercial interest. google.com Tandem reactions, designed to avoid the isolation of intermediates, have also been targeted for the one-pot synthesis of benzaldehyde derivatives. liberty.edu

Optimization of Synthetic Pathways and Reaction Conditions

The synthesis of this compound is typically achieved through two primary pathways: reductive amination and N-alkylation. The optimization of these pathways involves a systematic variation of reaction conditions to maximize yield and purity while minimizing reaction times and the formation of byproducts.

Reductive Amination: This method involves the reaction of 3,4-dimethoxybenzaldehyde with benzylamine to form a Schiff base (imine), which is then reduced in situ to the target secondary amine. Key parameters for optimization include the choice of reducing agent, solvent, temperature, and pH.

A variety of reducing agents can be employed, each with its own reactivity profile. Sodium borohydride (NaBH₄) is a common and cost-effective choice, while sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its milder nature and tolerance of a wider range of functional groups. The choice of solvent can significantly influence the reaction rate and selectivity. Protic solvents like methanol or ethanol are often used with NaBH₄, while aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are common with NaBH(OAc)₃.

The optimization of reductive amination is a multifactorial process, as illustrated in the following table which summarizes the effect of different conditions on the yield of a representative reductive amination reaction between an aromatic aldehyde and a primary amine.

Table 1: Optimization of Reductive Amination Conditions

| Entry | Reducing Agent | Solvent | Temperature (°C) | Additive | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | 25 | None | 75 |

| 2 | NaBH₄ | Methanol | 0 | None | 82 |

| 3 | NaBH(OAc)₃ | DCM | 25 | Acetic Acid | 91 |

| 4 | NaBH₃CN | Methanol | 25 | pH ~6-7 | 88 |

N-Alkylation: An alternative route to this compound is the N-alkylation of benzylamine with a 3,4-dimethoxybenzyl halide (e.g., bromide or chloride) or another suitable electrophile. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The optimization of this pathway focuses on the selection of the base, solvent, catalyst (if any), and temperature.

The choice of base is crucial to deprotonate the amine without causing side reactions. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine, diisopropylethylamine). The solvent's polarity can affect the reaction rate, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often providing good results. In some cases, phase-transfer catalysts can be employed to facilitate the reaction between reactants in different phases. Temperature is another critical parameter, with higher temperatures generally leading to faster reaction rates, but also potentially to increased byproduct formation.

The following table presents representative data on the optimization of N-alkylation reactions, highlighting the impact of various parameters on the product yield.

Table 2: Optimization of N-Alkylation Conditions

| Entry | Alkylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 3,4-dimethoxybenzyl bromide | K₂CO₃ | Acetonitrile | None | 80 | 85 |

| 2 | 3,4-dimethoxybenzyl bromide | Cs₂CO₃ | DMF | None | 25 | 92 |

| 3 | 3,4-dimethoxybenzyl chloride | Et₃N | DCM | None | 40 | 78 |

| 4 | 3,4-dimethoxybenzyl alcohol | KOH | Toluene | Co(II) complex | 110 | 90 |

Chemo-, Regio-, and Stereoselective Synthesis Approaches for Chiral Amine Analogues

The synthesis of chiral amines is of significant interest due to their prevalence in biologically active molecules. The development of synthetic methods that control chemo-, regio-, and stereoselectivity is crucial for accessing enantiomerically pure or enriched amine analogues.

Chemo- and Regioselectivity: In the context of synthesizing derivatives of this compound, chemoselectivity refers to the preferential reaction of one functional group over another. For instance, if the aromatic rings of the starting materials contain other reactive functional groups, the reaction conditions must be optimized to ensure that only the desired amination or alkylation occurs. Regioselectivity becomes important when dealing with unsymmetrical starting materials where the reaction could occur at different positions. For the synthesis of the parent compound, this is not a primary concern, but for more complex analogues, directing groups may be necessary to ensure the reaction proceeds at the desired location on the aromatic ring.

Stereoselective Synthesis: The creation of a chiral center at the nitrogen atom or on the benzylic carbons requires stereoselective synthesis strategies. One common approach for the synthesis of chiral secondary amines is the use of a chiral auxiliary. For example, a chiral amine can be reacted with 3,4-dimethoxybenzaldehyde in a reductive amination protocol. The chiral auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amine.

Another powerful strategy is asymmetric catalysis, where a chiral catalyst is used to control the stereochemical outcome of the reaction. This can be applied to both reductive amination and N-alkylation reactions. For instance, chiral ligands can be used with transition metal catalysts (e.g., iridium or rhodium) in asymmetric reductive amination or transfer hydrogenation reactions.

The effectiveness of these methods is typically evaluated by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. The following table provides illustrative data on the diastereoselective synthesis of a chiral amine using a chiral auxiliary approach.

Table 3: Diastereoselective Synthesis of a Chiral Amine Analogue

| Entry | Chiral Auxiliary | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | (R)-α-Methylbenzylamine | NaBH₄ | Methanol | 0 | 60:40 |

| 2 | (R)-α-Methylbenzylamine | NaBH(OAc)₃ | DCM | -20 | 85:15 |

| 3 | (S)-tert-Butanesulfinamide | NaBH₄ | THF | -40 | 95:5 |

These advanced synthetic methodologies provide a powerful toolkit for the preparation of not only this compound itself but also a diverse range of its chiral and functionalized derivatives, opening avenues for further research into their chemical and biological properties.

Advanced Spectroscopic Characterization and Analytical Quantification Methods for Benzyl 3,4 Dimethoxy Benzyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Benzyl-(3,4-dimethoxy-benzyl)-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the benzyl (B1604629) and 3,4-dimethoxybenzyl rings typically appear in the range of δ 6.8-7.4 ppm. The two methoxy (B1213986) groups on the 3,4-dimethoxybenzyl moiety show a characteristic singlet at approximately δ 3.8-3.9 ppm. The benzylic protons of both benzyl groups appear as singlets around δ 3.7-4.3 ppm. The amine proton (N-H) signal can be broad and its chemical shift is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings resonate in the downfield region, typically between δ 110 and 150 ppm. The carbons of the two methoxy groups appear around δ 55-56 ppm. The benzylic carbons are observed in the range of δ 48-55 ppm.

Interactive Data Table: Representative NMR Data for this compound and Related Structures

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| This compound | Aromatic H: ~6.8-7.4 (m), Methoxy H (OCH₃): ~3.85 (s), Benzylic H (CH₂): ~3.75 (s) | Aromatic C: ~111-149, Methoxy C (OCH₃): ~55.8, Benzylic C (CH₂): ~48-54 |

| N-benzylaniline | 7.45-6.73 (m, Ar-H), 4.41 (s, CH₂), 4.10 (s, NH) rsc.org | 148.2, 139.5, 129.4, 128.7, 127.6, 127.3, 117.6, 112.9, 48.4 rsc.org |

| N-benzyl-4-methoxyaniline | 7.46-6.62 (m, Ar-H), 4.32 (s, CH₂), 3.78 (s, OCH₃) rsc.org | 152.2, 142.5, 139.7, 128.6, 127.6, 127.2, 114.9, 114.2, 55.8, 49.3 rsc.org |

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. Various MS techniques are employed to obtain this information. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net In GC-MS analysis, the compound is first separated from other components in a gas chromatograph and then introduced into the mass spectrometer. The electron ionization (EI) mass spectra of N-benzylamines often show significant fragment ions corresponding to the iminium cation and other fragments originating from the non-brominated benzylamine (B48309) portion of the molecules. ojp.gov The molecular ion peak (M⁺) may be observed, and its mass confirms the molecular weight of the compound. Key fragmentation pathways often involve cleavage of the C-N bond, leading to the formation of benzyl and dimethoxybenzyl cations. researchgate.net The fragmentation pattern is highly characteristic and serves as a fingerprint for identification. ojp.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS, UPLC-TOF-MS)

For less volatile or thermally labile compounds, liquid chromatography coupled with mass spectrometry is the preferred method. Techniques like LC-MS/MS, LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), and UPLC-TOF-MS (Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry) offer high sensitivity, selectivity, and resolution. nih.govmdpi.com These methods are particularly useful for the analysis of designer drugs and related compounds in complex matrices. nih.gov In LC-MS, the compound is ionized using soft ionization techniques like electrospray ionization (ESI), which typically results in a prominent protonated molecular ion [M+H]⁺. rjpharmacognosy.ir Tandem mass spectrometry (MS/MS) experiments can then be performed to induce fragmentation of the parent ion, providing detailed structural information. nih.gov

Direct Analysis in Real-Time Mass Spectrometry (DART-MS)

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. ojp.govnist.gov DART is a soft ionization method that typically produces protonated molecules [M+H]⁺, providing a quick determination of the molecular weight. nist.govresearchgate.net This technique is particularly advantageous for the high-throughput screening of seized drug samples and other forensic evidence. nist.govnih.gov

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Key Fragments (m/z) | Observations |

| GC-MS | Electron Ionization (EI) | Molecular Ion (M⁺), Benzyl cation (91), Dimethoxybenzyl cation (151) | Provides a characteristic fragmentation pattern for identification. ojp.gov |

| LC-MS/MS | Electrospray Ionization (ESI) | Protonated Molecule [M+H]⁺, Product ions from fragmentation | High sensitivity and selectivity, suitable for complex mixtures. nih.gov |

| DART-MS | Ambient Ionization | Protonated Molecule [M+H]⁺ | Rapid screening with minimal sample preparation. ojp.govnist.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

In the IR spectrum of this compound, characteristic absorption bands can be observed. The N-H stretching vibration of the secondary amine typically appears in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the benzyl groups appears in the 2800-3000 cm⁻¹ range. The C-O stretching of the methoxy groups gives rise to strong bands around 1250 and 1030 cm⁻¹. Aromatic C=C stretching vibrations are typically found in the 1450-1600 cm⁻¹ region. theaic.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the aromatic rings often gives a strong Raman signal.

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatographic techniques are essential for the separation, purity assessment, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose. nih.gov By selecting an appropriate stationary phase (e.g., C18) and mobile phase, this compound can be effectively separated from impurities and other related compounds. Coupled with a UV detector, HPLC can be used for quantitative analysis by creating a calibration curve from standards of known concentration. The purity of a sample can be determined by the relative area of the main peak.

Gas Chromatography (GC), as mentioned earlier in the context of GC-MS, is also a powerful separation technique for this compound. glsciences.com When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative results.

Thin-Layer Chromatography (TLC) is a simple and rapid technique for qualitative analysis and for monitoring the progress of chemical reactions. By spotting the sample on a TLC plate and developing it with a suitable solvent system, the presence of this compound can be confirmed by comparing its retention factor (Rf) to that of a standard.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the separation, quantification, and impurity profiling of pharmaceutical compounds and chemical intermediates. youtube.com For a compound like this compound, these methods offer high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing aromatic amines. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. A typical HPLC method for this compound would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.gov The inclusion of an acid, like trifluoroacetic acid (TFA) or sulfuric acid, in the mobile phase can improve peak shape and retention time reproducibility by ensuring the amine is consistently protonated. sielc.comsielc.com UV detection is suitable for this compound due to the presence of aromatic rings, with detection wavelengths typically set around the absorption maxima of the benzyl and dimethoxybenzyl groups. sielc.comsielc.com

Table 1: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. nih.gov |

| Mobile Phase | Acetonitrile : Water : Acid (e.g., TFA) | Eluent system to control retention and separation. sielc.com |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls analysis time and separation efficiency. nih.gov |

| Column Temp. | 30-40 °C | Optimizes separation by affecting viscosity and mass transfer. nih.gov |

| Detection | UV at 210-260 nm | Wavelength for detecting the aromatic rings in the molecule. sielc.comsielc.com |

| Injection Vol. | 10-20 µL | Volume of sample introduced into the system. |

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant evolution from HPLC, utilizing columns packed with sub-2 µm particles. This results in substantially higher efficiency, improved resolution, and dramatically shorter analysis times, often reducing run times from over an hour to under 15 minutes. nih.govnih.gov The development of a robust UHPLC method for impurity profiling of this compound would typically follow an Analytical Quality by Design (AQbD) approach. rsc.orgmdpi.com This systematic strategy involves identifying critical method parameters (CMPs) and establishing a "design space" where the method is proven to be robust and reliable. nih.govrsc.org

Key parameters optimized during an AQbD-based method development include the stationary phase chemistry, mobile phase pH, organic solvent ratio, column temperature, and gradient slope. nih.govmdpi.com For instance, screening experiments would determine the most significant factors affecting the separation of the main compound from potential process-related impurities or degradation products. nih.gov

Table 2: Critical Method Parameters (CMPs) in UHPLC Method Development

| Critical Parameter | Range of Investigation | Impact on Separation |

|---|---|---|

| Mobile Phase pH | 2.0 - 7.0 | Affects the ionization state of the amine, significantly altering retention. rsc.org |

| Organic Solvent Ratio | 10% - 90% | Primary driver of retention in reversed-phase chromatography. rsc.org |

| Column Temperature | 25 °C - 60 °C | Influences selectivity, retention time, and mobile phase viscosity. mdpi.com |

| Gradient Time/Slope | 2 - 15 min | Determines the resolution between closely eluting peaks. mdpi.com |

| Buffer Molarity | 10 mM - 50 mM | Can affect peak shape and retention. mdpi.com |

Capillary Electrophoresis (CE) Methodologies

Capillary Electrophoresis (CE) is a powerful analytical technique that separates molecules based on their size-to-charge ratio in an electric field. libretexts.org It offers extremely high separation efficiency, minimal sample consumption, and rapid analysis times, making it an excellent alternative or complementary technique to HPLC.

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is the most suitable mode. nih.govnih.gov The fundamental principle of CZE relies on the differential migration of ions under the influence of a high voltage. libretexts.org The inner wall of the fused-silica capillary contains silanol (B1196071) groups that ionize in an aqueous buffer, creating an electrical double layer and resulting in a bulk flow of liquid toward the cathode, known as the electroosmotic flow (EOF). libretexts.org

To achieve separation, the analyte must be charged. In the case of this compound, this is accomplished by using a buffer with a low pH (e.g., pH < 2.0). nih.gov At this pH, the secondary amine group is protonated, imparting a positive charge on the molecule. When a voltage is applied, these positively charged molecules migrate toward the cathode at a velocity dependent on their electrophoretic mobility, which is influenced by their charge and hydrodynamic radius. nih.gov The separation of different aromatic amines is achieved because their pKb values and molecular structures lead to differences in their effective charge and size, thus altering their migration times. nih.gov

Table 3: Typical Capillary Zone Electrophoresis (CZE) Parameters for Aromatic Amine Separation

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Capillary | Fused-silica, 50 µm I.D., 50-60 cm length | Standard capillary providing high surface-to-volume ratio for efficient heat dissipation. capes.gov.br |

| Background Electrolyte | 40 mmol/L Sodium Phosphate (NaH2PO4) | Buffer system to maintain constant pH and conductivity. nih.gov |

| Buffer pH | 1.7 - 2.5 | Ensures protonation of the amine group for electrophoretic migration. nih.gov |

| Applied Voltage | 20-30 kV | Driving force for the separation. |

| Temperature | 20-25 °C | Controlled to ensure reproducible migration times. capes.gov.br |

| Detection | UV at 210 nm | Direct detection of the aromatic chromophores. |

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule. This technique provides unequivocal proof of structure by mapping electron density to reveal exact bond lengths, bond angles, and torsional angles. It also elucidates the packing of molecules within a crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π–π stacking.

While a specific crystal structure determination for this compound has not been identified in the reviewed literature, analysis of closely related structures provides a clear blueprint of the expected results. For example, the crystallographic analysis of (E)-N-(3,4-di-methoxy-benzyl-idene)morpholin-4-amine reveals detailed structural information that would be analogous to what a study of this compound would yield. nih.gov

A successful X-ray crystallography study of this compound would first require the growth of a high-quality single crystal. Upon successful diffraction, the analysis would report on:

Molecular Conformation: The exact spatial orientation of the benzyl and 3,4-dimethoxybenzyl groups relative to each other, including the torsion angles around the C-N bonds.

Bond Parameters: Precise measurements of all bond lengths (e.g., C-N, C-O, C-C) and angles within the molecule.

Intermolecular Interactions: Identification of how the molecules arrange in the solid state. For this compound, hydrogen bonds involving the secondary amine (N-H donor) and methoxy oxygen atoms (acceptors) would be expected, as well as potential C-H···π interactions between adjacent aromatic rings. nih.gov

Table 4: Expected Data from a Hypothetical X-ray Crystallography Study of this compound

| Parameter | Expected Information | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating crystal lattice unit. |

| Key Bond Lengths | C-N, C-O, C-C(aromatic) | Confirms covalent structure and can indicate electronic effects. |

| Key Bond Angles | C-N-C, C-C-O | Defines the geometry around central atoms. |

| Torsion Angles | C-C-N-C | Describes the conformation and steric arrangement of the molecular backbone. |

| Hydrogen Bonds | N-H···O, C-H···N | Determines the supramolecular structure and crystal packing. nih.gov |

| π–π Interactions | Centroid-to-centroid distance | Indicates stacking interactions between aromatic rings. |

Computational and Theoretical Investigations of Benzyl 3,4 Dimethoxy Benzyl Amine

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Benzyl-(3,4-dimethoxy-benzyl)-amine, these theoretical studies provide insights into its electronic and geometric structure, which are crucial for predicting its reactivity and potential applications.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure of molecules. researchgate.netnih.govnih.govresearchgate.net For derivatives and related structures of this compound, the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311G(d,p) is commonly employed to optimize the molecular geometry and calculate various properties. epstem.netnih.govepstem.net These methods allow for the determination of structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net The calculated geometries from these methods often show good agreement with experimental data obtained from X-ray crystallography, thus validating the computational approach. nih.govaun.edu.eg

For instance, in studies of similar benzylamine (B48309) derivatives, DFT calculations have been used to determine optimized molecular structures, vibrational frequencies, and atomic charges. epstem.net The choice of the basis set and functional is critical and is often validated by comparing calculated results with experimental data where available. aun.edu.eg

Conformational Analysis and Stability Predictions

The flexibility of the benzyl (B1604629) and dimethoxybenzyl groups allows this compound to exist in various conformations. Conformational analysis, typically performed using DFT methods, helps identify the most stable conformers and the energy barriers between them. researchgate.netnih.gov Understanding the preferred conformation is essential as it dictates the molecule's shape and how it interacts with other molecules. The relative stabilities of different isomers, such as (E) and (Z) isomers in related Schiff base compounds, have been investigated using these computational techniques. researchgate.netaun.edu.eg

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Charge Transfer

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govaun.edu.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key parameter that provides insights into the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of intramolecular charge transfer. nih.govnih.gov

For related compounds, FMO analysis has been used to predict reactive sites and understand charge transfer processes within the molecule. nih.govbhu.ac.in The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. ejosat.com.tr

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). rjpn.orgchemrxiv.org

In MEP studies of similar aromatic amines, the negative potential is often localized around electronegative atoms like oxygen and nitrogen, while the positive potential is associated with hydrogen atoms. nih.govrjpn.org This information is instrumental in understanding intermolecular interactions, such as hydrogen bonding. chemrxiv.org

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govnih.govresearchgate.net These theoretical predictions can be compared with experimental data to validate both the computational methodology and the experimental assignments. epstem.netnih.gov

Calculated vibrational frequencies are often scaled to improve agreement with experimental IR spectra. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and often show a good linear correlation with experimental values. epstem.netepstem.net

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. caymanchem.com

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor. This information is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. brieflands.comchemrevlett.com For example, docking studies on related benzylamine derivatives have been used to investigate their binding modes within the active sites of various enzymes. researchgate.netnih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, showing how the interactions evolve over time. researchgate.net MD simulations can assess the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. researchgate.netmdpi.com These simulations are computationally intensive but offer a deeper understanding of the binding thermodynamics and kinetics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Detailed Research Findings from Analogous Compounds

Research on various series of benzylamine derivatives has successfully employed QSAR to elucidate the structural requirements for different biological activities, including antitubercular, enzyme inhibition, and receptor binding. These studies typically involve the calculation of a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

A common approach in QSAR is to develop a model based on a training set of compounds with known biological activities. For instance, in studies of benzylamine derivatives with antitubercular activity, the minimum inhibitory concentration (MIC) is often used as the biological endpoint. ajrconline.orgopenmedicinalchemistryjournal.com The MIC values are typically converted to a logarithmic scale (pMIC) to ensure a linear relationship with the descriptors.

The molecular descriptors used in these models can be categorized into several classes:

Electronic Descriptors: These describe the distribution of electrons in a molecule and include parameters such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For example, a QSAR study on a series of antitubercular compounds indicated that dipole energy and heat of formation were well-correlated with activity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. In a study on N-benzylsalicylamides, the electrotopological state (E-state) atom parameters, which combine both electronic and topological information, were found to be crucial. ajrconline.org

Hydrophobic Descriptors: These quantify the lipophilicity of a compound, which is critical for its ability to cross cell membranes. The partition coefficient (logP) is the most common descriptor in this class.

Topological Descriptors: These are numerical indices derived from the 2D representation of a molecule, describing its connectivity and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. ajrconline.org The validity and predictive power of the resulting model are then rigorously assessed using internal and external validation techniques. A statistically robust QSAR model can then be used to predict the biological activity of novel, untested compounds based on their calculated descriptors. For example, a QSAR model for N-benzylsalicylamides showed good internal and external validation with a cross-validated R² (Q²) of 0.6787 and a predictive R² of 0.845, respectively, indicating a reliable predictive model. ajrconline.org

Illustrative QSAR Data for Benzylamine Derivatives

To demonstrate the practical application of QSAR, the following interactive table presents a hypothetical dataset for a series of benzylamine derivatives, inspired by published research on antitubercular agents. openmedicinalchemistryjournal.com The table includes the chemical structures, their experimental biological activity (pMIC), and a selection of hypothetical molecular descriptors that could be used to build a QSAR model.

| Compound | Structure | Substituent (R) | pMIC (mol/L) | LogP | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|---|

| 1 |  | H | 4.70 | 3.52 | 257.34 | 41.49 |

| 2 |  | 2-F | 4.70 | 3.71 | 275.33 | 41.49 |

| 3 |  | 2-Cl | 4.68 | 4.22 | 291.78 | 41.49 |

| 4 |  | 2-OCH3 | 4.65 | 3.49 | 287.37 | 50.72 |

| 5 |  | 4-F | 4.66 | 3.71 | 275.33 | 41.49 |

| 6 |  | 4-Cl | 4.60 | 4.22 | 291.78 | 41.49 |

| 7 |  | 4-OCH3 | 4.55 | 3.49 | 287.37 | 50.72 |

Note: The descriptor values in this table are hypothetical and for illustrative purposes to demonstrate the structure of a QSAR dataset. The pMIC values are derived from reported MIC90 values against Mycobacterium tuberculosis. openmedicinalchemistryjournal.com

In a hypothetical QSAR model for the compounds in the table, an equation might be derived that looks like this:

pMIC = c₀ + c₁ (LogP) + c₂ (Molecular Weight) + c₃ (Topological Polar Surface Area)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the statistical analysis. Such an equation would allow researchers to predict the antitubercular activity of new benzylamine derivatives by simply calculating their descriptor values, thereby guiding the synthesis of more potent analogues.

Structure Activity Relationship Sar Studies of Benzyl 3,4 Dimethoxy Benzyl Amine Derivatives

Systematic Modification of Aromatic Rings and Substituent Effects

Influence of Methoxy (B1213986) Group Position and Number on Biological Activity

The 3,4-dimethoxy substitution pattern on one of the benzyl (B1604629) rings is a defining feature of the parent compound and a critical component of its pharmacophore. The position and number of these electron-donating methoxy groups are known to be significant determinants of biological activity in related molecular frameworks.

Studies on analogous compounds have shown that the arrangement of methoxy groups can impact potency and subtype selectivity. For instance, in a series of 8-substituted adenine (B156593) derivatives, a comparison between a 3,4-dimethoxybenzyl analog and a 3,5-dimethoxybenzyl analog revealed interesting differences in activity. While both compounds showed high potency, the 3,5-dimethoxy derivative was approximately twice as potent as the 3,4-dimethoxy version at several enzyme subtypes (PDE4A, B, D3, and D5). Notably, at the D2 subtype, the 3,5-analog was eight times more potent, highlighting that subtle shifts in methoxy group positioning can fine-tune selectivity. acs.org

Furthermore, research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives identified the 3-methoxy group, in conjunction with a 2-hydroxy group, as part of an optimized scaffold for potent and selective inhibition of the 12-lipoxygenase enzyme. nih.gov This underscores the importance of the electronic and hydrogen-bonding properties conferred by the specific substitution pattern. The addition of more methoxy groups, creating trimethoxybenzyl derivatives, can further enhance electron-donating effects but may also introduce steric hindrance, which could either be beneficial or detrimental depending on the topology of the target's binding site.

| Derivative Characteristic | Observation | Implication for Biological Activity |

| Methoxy Group Position | Comparison of 3,4-dimethoxy vs. 3,5-dimethoxy analogs in a related series showed a significant increase in potency and altered selectivity for the 3,5-dimethoxy compound at certain enzyme subtypes. acs.org | The precise placement of methoxy groups is critical for optimizing interactions within the target binding pocket and can be used to tune selectivity. |

| Number of Methoxy Groups | Increasing the number of methoxy groups (e.g., to a trimethoxy derivative) enhances electron-donating properties. | This can modify binding interactions but may also increase steric bulk, potentially affecting binding affinity. |

Effects of Halogen, Alkyl, and Other Functional Group Substitutions on Activity Profiles

Beyond methoxy groups, the introduction of other functionalities onto the aromatic rings has been a key strategy to modulate activity. Halogens, alkyl groups, and other substituents can alter the compound's properties, including hydrophobicity, electronic distribution, and metabolic stability.

In studies of similar molecular structures, the introduction of halogens (e.g., F, Cl, Br) and small alkyl groups (e.g., methyl, ethyl, propyl) at the para-position of a phenyl ring has been shown to enhance inhibitory activity. nih.gov For example, in one study on steviol (B1681142) derivatives, placing methoxy and fluorine substituents in the para-position of a benzyl ring was found to favor cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov The introduction of a 4-chlorobenzyl moiety in a sulfamide (B24259) analog was noted to potentially increase metabolic stability due to the electron-withdrawing nature of chlorine.

However, the size of the substituent is often a limiting factor. The same study that showed enhanced activity with small alkyl groups also reported that bulky substituents like tert-butyl, trifluoromethyl (CF3), and nitro (NO2) groups led to a drastic decrease in activity. nih.gov A quantitative structure-activity relationship (QSAR) analysis confirmed that while a certain level of hydrophobicity is favorable, excessively bulky substituents are detrimental to activity, likely due to steric clashes within the target's binding site. nih.gov

| Substituent Type | Position | Effect on Activity | Reference |

| Halogen (F, Cl, Br) | para-position of Phenyl Ring | Slight enhancement | nih.gov |

| Fluorine (F) | para-position of Benzene Ring | Favorable for specific cancer cell lines | nih.gov |

| Small Alkyl (Me, Et, Pr) | para-position of Phenyl Ring | Slight enhancement | nih.gov |

| Bulky Alkyl (t-Bu) | para-position of Phenyl Ring | Drastic decrease | nih.gov |

| Electron-Withdrawing (NO₂, CF₃) | para-position of Phenyl Ring | Drastic decrease | nih.gov |

Exploration of Linker and Amine Functionality Modifications

The secondary amine and the methylene (B1212753) units that link the two benzyl groups are also important targets for modification. Changes to the linker's length, rigidity, and composition, as well as substitutions on the nitrogen atom, can significantly affect the molecule's conformational flexibility and its ability to properly orient within a binding site.

Research on neomycin dimers has demonstrated that both linker length and composition are critical variables. In that context, increasing the linker length generally led to a decrease in unwanted modification by bacterial enzymes. nih.gov Furthermore, the chemical nature of the linker, such as comparing a triazole linkage to a urea (B33335) linkage, also resulted in different activity profiles. nih.gov In the context of Benzyl-(3,4-dimethoxy-benzyl)-amine, extending the linker could allow the molecule to access additional hydrophobic regions within a target's active site. nih.gov

Modifying the amine functionality itself is another key strategy. N-methylation of a related benzylamine (B48309) analog was achieved, creating a tertiary amine. nih.gov In other series, substituting the amine with an N-methoxymethyl group has been used to create precursors for cycloaddition reactions, indicating a viable point for chemical alteration. enamine.net Such modifications can impact the amine's basicity and hydrogen bonding capacity, which are often crucial for anchoring the ligand to its biological target.

Stereochemical Requirements for Biological Activity

Chirality can play a profound role in the biological activity of drug molecules, as stereoisomers can exhibit different potencies, efficacies, and metabolic profiles due to the three-dimensional nature of their interactions with biological macromolecules. Although the parent this compound is achiral, introducing chiral centers through modification can lead to stereoselective activity.

The synthesis of chiral derivatives of related compounds has been a focus of medicinal chemistry efforts. For example, methods have been developed for the synthesis of optically pure chiral p-methoxy benzylamine, a key building block. google.com In studies involving diterpene derivatives, the synthesis was often stereoselective, and the resulting biological activity was dependent on the specific stereoisomer. nih.govnih.gov One study on steviol derivatives found that the presence of an N-benzyl substituent was a requirement for cytotoxic effect and that the stereoselective synthesis of aminotriols was crucial for their pharmacological activity. nih.gov These findings strongly suggest that if chiral centers were introduced into the this compound backbone, the biological activity would likely be stereospecific, with one enantiomer or diastereomer being significantly more active than the others.

Derivation of Pharmacophoric Models and Ligand Design Principles

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. By analyzing a set of active compounds, a model can be generated that highlights the key hydrophobic centers, hydrogen bond donors/acceptors, and aromatic regions required for target binding. researchgate.netnih.gov

For derivatives of this compound, a ligand-based pharmacophore model would likely identify several key features based on the SAR findings:

Two Aromatic/Hydrophobic Regions: Corresponding to the two benzyl rings.

Hydrogen Bond Acceptors: Represented by the oxygen atoms of the 3,4-dimethoxy groups.

A Hydrogen Bond Donor/Acceptor Site: The secondary amine functionality.

Such a model serves as a powerful tool for virtual screening of chemical databases to find new, structurally diverse compounds that fit the model and are therefore likely to be active. nih.gov It also provides a rational framework for de novo ligand design. For instance, the consistent finding that the 3,4-dimethoxyphenyl moiety is crucial for activity in related compounds suggests its central role as a pharmacophoric element. acs.org By understanding these principles, medicinal chemists can design next-generation molecules with improved potency and selectivity, while avoiding structures predicted to be inactive due to features like excessive steric bulk. nih.govnih.gov

Metabolism and Bioanalytical Detection in Biological Matrices

In Vitro and In Vivo Metabolic Transformations

The biotransformation of Benzyl-(3,4-dimethoxy-benzyl)-amine proceeds through two main phases of metabolism: Phase I functionalization reactions and Phase II conjugation reactions. These processes convert the parent compound into more water-soluble metabolites that can be readily excreted.

Phase I metabolism of this compound primarily involves oxidative reactions. Key transformations include:

Oxidative Demethylation: The methoxy (B1213986) groups on the benzyl (B1604629) ring are susceptible to enzymatic removal, leading to the formation of hydroxylated metabolites. This process can occur at either the 3- or 4-position of the dimethoxy-benzyl moiety.

Hydroxylation: Direct hydroxylation can occur on the aromatic rings, introducing a hydroxyl group and increasing the compound's polarity.

N-Dealkylation: The bond between the nitrogen atom and one of the benzyl groups can be cleaved, resulting in the formation of 3,4-dimethoxy-benzylamine and benzaldehyde (B42025).

These initial metabolic steps are critical in preparing the molecule for subsequent conjugation reactions.

Following Phase I metabolism, the newly formed functional groups (primarily hydroxyl groups) on the metabolites of this compound can undergo Phase II conjugation. These reactions further increase water solubility and facilitate excretion. The primary conjugation reactions include:

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxylated metabolites.

Acetylation: While less common for this type of compound, the primary amine formed after N-dealkylation could potentially undergo acetylation.

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms, UGTs)

The metabolic conversion of this compound is mediated by specific enzyme systems:

Cytochrome P450 (CYP) Isoforms: The Phase I oxidative reactions, such as demethylation and hydroxylation, are predominantly catalyzed by various isoforms of the cytochrome P450 enzyme system located in the liver and other tissues.

UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of the Phase I metabolites, a key step in their detoxification and elimination.

The specific CYP and UGT isoforms involved can influence the rate and extent of metabolism, which can vary between individuals.

Strategies for Metabolite Identification and Profiling

Identifying the full spectrum of metabolites is essential for a complete understanding of the compound's fate in the body. Modern analytical techniques are employed for this purpose:

High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are used to accurately determine the mass of metabolites, allowing for the prediction of their elemental composition.

Tandem Mass Spectrometry (MS/MS): This technique is used to fragment the metabolites, providing structural information that helps in their definitive identification.

In Vitro Systems: Incubating the compound with liver microsomes or hepatocytes allows for the generation and identification of metabolites in a controlled environment.

Development of Robust Bioanalytical Methods for Detection and Quantification in Biological Samples

To study the pharmacokinetics and metabolism of this compound, sensitive and specific bioanalytical methods are required for its measurement in biological matrices such as blood, plasma, and urine.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological samples due to its high sensitivity, selectivity, and speed. A typical LC-MS/MS method for this compound would involve:

Sample Preparation: Extraction of the analyte from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Separation of the parent compound and its metabolites from endogenous matrix components using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column.

Mass Spectrometric Detection: Detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Advanced Fluorescence Derivatization Techniques for Sensitive Analysis

The quantitative analysis of this compound in biological matrices presents a challenge due to its likely low physiological concentrations and the absence of a native fluorophore. To overcome this, advanced fluorescence derivatization techniques are employed to enhance detection sensitivity and selectivity, particularly when coupled with separation methods like high-performance liquid chromatography (HPLC). These methods involve reacting the primary amine group of the target molecule with a fluorogenic reagent to yield a highly fluorescent product.

Several reagents are available for the derivatization of primary amines, each with distinct reaction conditions and photophysical properties of the resulting derivatives. The choice of reagent depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available analytical instrumentation.

Naphthalene-2,3-dicarboxaldehyde (NDA)

Naphthalene-2,3-dicarboxaldehyde (NDA) is a widely used fluorogenic reagent that reacts with primary amines in the presence of a nucleophile, typically cyanide (CN⁻), to form highly fluorescent and stable 1-cyanobenz[f]isoindole (CBI) derivatives. researchgate.netoup.comresearchgate.net This reaction is advantageous for bioanalytical applications due to its simplicity, speed, and the stability of the resulting fluorescent product. researchgate.netoup.com The derivatization with NDA allows for sensitive detection in the picomole range. researchgate.net

For the analysis of primary amines like this compound, the reaction with NDA/CN⁻ offers a robust method for quantification in complex biological samples. nih.gov The resulting CBI derivatives exhibit strong fluorescence, enabling low detection limits. researchgate.net Recent studies have focused on optimizing the derivatization conditions to improve the stability and reproducibility of the fluorescence signal, for instance, by using dimethyl sulfoxide (B87167) as a solvent to enhance fluorescence and speed up the reaction. nih.gov

Fluorescamine is another valuable reagent for the derivatization of primary amines. researchgate.net A key advantage of fluorescamine is that the reagent itself is non-fluorescent, and its hydrolysis products are also non-fluorescent, which minimizes background interference. researchgate.netbiotium.com The reaction with primary amines is nearly instantaneous at room temperature in aqueous media, yielding highly fluorescent pyrrolinone-type derivatives. researchgate.netinterchim.fr This rapid reaction makes it suitable for both pre- and post-column derivatization in HPLC. researchgate.net The detection limits for fluorescamine-derivatized primary amino acids are in the nanogram range. researchgate.net

Dansyl Chloride

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a classic and versatile derivatization reagent for primary and secondary amines. mdpi.comnih.gov It reacts with the amine group to form stable, intensely fluorescent dansyl amides. mdpi.comthermofisher.com The derivatization is typically carried out in an alkaline medium. researchgate.net Dansyl derivatives have been extensively used in the analysis of amino acids and biogenic amines in various biological and food samples, such as wine. researchgate.netnih.gov The method offers good sensitivity and reproducibility for quantitative analysis. researchgate.net

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a highly effective fluorogenic labeling reagent for both primary and secondary amines. nih.govdojindo.comsemanticscholar.org It reacts under mild conditions to form fluorescent NBD-amine derivatives. dojindo.comdergipark.org.tr A significant advantage of NBD-F is that its derivatives can be excited by the common 488 nm laser line, making it compatible with a wide range of fluorescence detectors. nih.govwikipedia.org The reagent has been successfully applied to the analysis of amino acid neurotransmitters and catecholamines in biological fluids, demonstrating high sensitivity with detection limits in the nanomolar range. nih.govdergipark.org.tr

Below is a summary of the key characteristics of these advanced fluorescence derivatization reagents that are applicable for the analysis of this compound.

Table 1: Comparison of Fluorescence Derivatization Reagents for Primary Amine Analysis

| Reagent | Abbreviation | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Advantages |

|---|---|---|---|---|

| Naphthalene-2,3-dicarboxaldehyde | NDA | ~440 researchgate.net | ~480-490 researchgate.net | Forms stable and highly fluorescent derivatives. researchgate.netoup.com |

| Fluorescamine | - | ~390 interchim.frcreative-proteomics.com | ~475 interchim.frcreative-proteomics.com | Reagent and byproducts are non-fluorescent; rapid reaction. researchgate.netbiotium.com |

| Dansyl Chloride | Dns-Cl | ~324-328 researchgate.net | ~530-559 researchgate.net | Forms stable derivatives; widely used and well-characterized. mdpi.comnih.gov |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | ~470-485 dojindo.comsemanticscholar.orgwikipedia.org | ~530-542 dojindo.comsemanticscholar.orgwikipedia.org | Compatible with common laser lines; reacts with primary and secondary amines. nih.govdergipark.org.tr |

The selection of a specific derivatization strategy for this compound would depend on the specific requirements of the analytical method, including desired sensitivity, sample throughput, and the nature of the biological matrix being analyzed. Each of these reagents offers a viable path to achieving sensitive and reliable quantification.

Medicinal Chemistry Applications and Therapeutic Potential of Benzyl 3,4 Dimethoxy Benzyl Amine Analogs

Central Nervous System (CNS) Therapeutics (e.g., Neurological Disorders, Mood Disorder Research)

Analogs of Benzyl-(3,4-dimethoxy-benzyl)-amine have shown considerable promise in the development of therapeutics for CNS disorders, particularly in the context of neurodegenerative diseases like Alzheimer's and mood disorders.

One key area of investigation has been the inhibition of cholinesterases (ChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A decline in acetylcholine levels is a hallmark of Alzheimer's disease. Research has shown that derivatives of this compound can inhibit butyrylcholinesterase (BChE), a type of cholinesterase. For instance, specific analogs have demonstrated significant BChE inhibition, with some compounds showing up to 71.8% inhibition at a concentration of 100 μM. A series of N-benzylpiperidine analogs were designed as multi-functional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), another key enzyme in Alzheimer's pathology. nih.gov Among these, compounds 25 , 26 , 40 , and 41 displayed significant and balanced inhibition against both targets. nih.gov Notably, compounds 40 and 41 also exhibited high brain permeability and neuroprotective effects. nih.gov

Furthermore, benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have been synthesized and evaluated as cholinesterase inhibitors. Compounds 15b and 15j from this series showed submicromolar inhibitory concentrations (IC₅₀) against AChE and BChE, acting as competitive inhibitors. nih.gov These compounds also demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. nih.gov

In the realm of mood disorders, a cyclopentylamine (B150401) derivative, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, has been identified as a peripheral dopamine (B1211576) blocking agent. nih.gov This compound effectively antagonized the hypotensive effects of dopamine, suggesting its potential in modulating dopaminergic pathways, which are often dysregulated in mood disorders. nih.gov

Table 1: Cholinesterase Inhibitory Activity of this compound Analogs

| Compound | Target Enzyme | Inhibition / IC₅₀ | Reference |

|---|---|---|---|

| Compound 2d | Butyrylcholinesterase (BChE) | 71.8% at 100 µM | |

| Compound 2i | Butyrylcholinesterase (BChE) | IC₅₀ = 2.48 µM | |

| Compound 15b | Acetylcholinesterase (AChE) | IC₅₀ = 0.39 µM | nih.gov |

| Compound 15j | Butyrylcholinesterase (BChE) | IC₅₀ = 0.16 µM | nih.gov |

| Compound 40 | AChE & BACE-1 | Significant and balanced inhibition | nih.gov |

| Compound 41 | AChE & BACE-1 | Significant and balanced inhibition | nih.gov |

Anti-Infective Agents (e.g., Tuberculosis, Malaria)

The benzylamine (B48309) scaffold has also been a fruitful starting point for the development of novel anti-infective agents, with notable activity against the causative agents of tuberculosis and malaria.

A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis H37Rv. Two compounds from this series demonstrated minimal inhibitory concentrations (MICs) comparable to the first-line tuberculosis drug, isoniazid (B1672263), and were selective for the bacillus with low toxicity to mammalian cells. nih.gov In another study, a series of novel benzylamine derivatives were synthesized and showed activity against M. tuberculosis at concentrations between 20 and 28 µM. openmedicinalchemistryjournal.com Furthermore, disubstituted benzyltriazoles have been investigated, with one derivative showing potent activity against the virulent H37Rv strain of M. tuberculosis with a MIC₉₀ of 1.73 µM and high selectivity. researchgate.net

In the fight against malaria, analogs of this compound have demonstrated promising antiplasmodial activity. A series of methoxy (B1213986) p-benzyl-substituted thiazinoquinones were designed and, while modifications to the benzyl (B1604629) ring did not enhance activity compared to the lead compound, they did preserve antiplasmodial effects. nih.gov Specifically, compounds 26 and 27 in this series were the most potent. nih.gov Another study focused on 7-benzylamino-1-isoquinolinamines, which were found to inhibit a multi-drug resistant strain of Plasmodium falciparum at submicromolar concentrations, with activity comparable to chloroquine. researchgate.net The halo-substituents on the benzyl group were found to contribute to this activity. researchgate.net A propan-1-one derivative containing a 3,4,5-trimethoxyphenyl group also showed antimalarial activity against the W2 strain of P. falciparum. scielo.br

Table 2: Anti-Infective Activity of this compound Analogs

| Compound/Series | Target Organism | Activity Metric (MIC/IC₅₀) | Reference |

|---|---|---|---|

| N-(4-(benzyloxy)benzyl)-4-aminoquinolines (2 compounds) | Mycobacterium tuberculosis H37Rv | MIC comparable to isoniazid | nih.gov |

| Novel benzylamine derivatives | Mycobacterium tuberculosis | MIC: 20-28 µM | openmedicinalchemistryjournal.com |

| Disubstituted benzyltriazole (derivative 21) | Mycobacterium tuberculosis H37Rv | MIC₉₀ = 1.73 µM | researchgate.net |

| Thiazinoquinones 26 and 27 | Plasmodium falciparum | Potent in series | nih.gov |

| 7-Benzylamino-1-isoquinolinamines | Plasmodium falciparum (multi-drug resistant) | Submicromolar IC₅₀ | researchgate.net |

| 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | Plasmodium falciparum (W2 strain) | Active | scielo.br |

Oncology Drug Discovery and Anticancer Agent Development

The structural motif of this compound is present in several classes of compounds investigated for their anticancer potential. These analogs have been shown to inhibit various cancer cell lines through diverse mechanisms.

One approach has been the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer. nih.gov Selective aryl benzylamine-based inhibitors were designed, with the most potent compounds exhibiting IC₅₀ values of approximately 75 nM. nih.gov Another target is the TRIM24 bromodomain, which is involved in tumorigenesis. N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines were identified as inhibitors of TRIM24, with compounds 11d and 11h showing potent inhibition of prostate cancer cell proliferation. nih.gov These compounds also demonstrated inhibitory activity against non-small cell lung cancer cells with IC₅₀ values of 1.08 µM and 0.75 µM, respectively. nih.gov

Furthermore, a series of 3-benzyl-4,8-dimethylbenzopyrone derivatives, including Schiff's like compounds, were synthesized and evaluated for their anticancer activity. nih.govnih.gov Compounds 4a , 4b , and 4c showed good growth inhibition against a panel of human cancer cell lines, particularly those from leukemia, non-small cell lung, CNS, and breast cancer subpanels. nih.govnih.gov Research has also indicated that compounds with similar structures to this compound can induce apoptosis in cancer cell lines such as U-937 and SK-MEL-1 with IC₅₀ values ranging from 5.7 to 12.2 μM.

Table 3: Anticancer Activity of this compound Analogs

| Compound/Series | Cancer Type/Target | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|

| Aryl benzylamine-based inhibitors | Prostate Cancer (17β-HSD3) | ~75 nM | nih.gov |

| Compound 11d | Non-small cell lung cancer (A549) | 1.08 µM | nih.gov |

| Compound 11h | Non-small cell lung cancer (A549) | 0.75 µM | nih.gov |

| This compound like compounds | U-937 & SK-MEL-1 cell lines | 5.7 - 12.2 µM | |

| Schiff's like compounds 4a, 4b, 4c | Leukemia, Non-small cell lung, CNS, Breast Cancer | Good growth inhibition | nih.govnih.gov |

Emerging Therapeutic Areas and Unexplored Pharmacologies

Beyond the well-established areas of CNS, anti-infective, and oncology research, analogs of this compound are being explored for other therapeutic applications. One such emerging area is the treatment of chronic inflammation.

Sphingomyelin synthase 2 (SMS2) has been identified as a promising target for diseases associated with chronic inflammation, such as atherosclerosis and insulin (B600854) resistance. nih.gov Through a conformational restriction strategy, 4-benzyloxybenzo[d]isoxazole-3-amine derivatives were identified as potent and highly selective inhibitors of SMS2. nih.gov Compound 15w from this series demonstrated good oral bioavailability and was shown to attenuate chronic inflammation in a diabetic mouse model after several weeks of oral administration. nih.gov This highlights the potential of this chemical class to yield new treatments for a range of inflammatory conditions.

The versatility of the benzylamine scaffold suggests that further exploration of its derivatives could lead to the discovery of novel pharmacological activities and therapeutic agents for a wide spectrum of diseases.

Future Research Directions and Translational Challenges

Elucidation of Comprehensive Pharmacokinetic and Pharmacodynamic Profiles for Optimized Candidates

A fundamental step in the development of any therapeutic candidate is the thorough characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. For derivatives of Benzyl-(3,4-dimethoxy-benzyl)-amine, this would involve a multi-faceted approach to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME), and the time course of its pharmacological effects.

Initial in silico and in vitro ADME predictions can provide early insights into the potential bioavailability and metabolic stability of the compound. nih.gov Studies on related benzylamine (B48309) compounds in rodent models have indicated that metabolism can be extensive, involving the formation of various conjugates, such as those with glutathione, glutamate, and peptides. fda.govnih.gov Understanding the specific metabolic pathways of this compound will be crucial for identifying potential drug-drug interactions and predicting its half-life in humans.

Pharmacodynamic studies will need to investigate the dose-response relationship, the mechanism of action at the molecular level, and the duration of the desired effect. For instance, some benzylamine derivatives have been shown to inhibit the uptake of catecholamines, suggesting a potential role in neurological or cardiovascular conditions. openmedicinalchemistryjournal.com A comprehensive PD profile will be essential for establishing a therapeutic window and guiding dose selection for further studies.

Advanced Computational Design for Optimized Ligand-Target Interactions and Selectivity